molecular formula C15H16FNO2 B6591554 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester CAS No. 1414958-94-3

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester

Cat. No.: B6591554
CAS No.: 1414958-94-3
M. Wt: 261.29 g/mol
InChI Key: VVRKLCIVPZMBRC-UHFFFAOYSA-N
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Description

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester is a synthetically produced fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a complex polycyclic structure with a seven-membered cycloheptane ring fused to an indole core, distinguished by a fluorine atom at the 2-position and a methyl ester group at the 6-position. Its molecular formula is C15H16FNO2 and it has a molecular weight of 261.12 g/mol . This compound is a key structural analog in research, closely related to the carboxamide derivative (CAS 1414959-07-1), which has shown promising biological activities in preclinical studies . Compounds within this structural class are investigated for their potential as therapeutic agents, with research indicating possible applications in areas such as oncology. The strategic incorporation of a fluorine atom is a common tactic in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The core indole scaffold is also found in compounds that act as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target implicated in metabolic disorders like type 2 diabetes and atherosclerosis . Researchers value this methyl ester for its utility as a chemical building block, which can be further synthesized into a variety of amide and carboxylic acid derivatives for structure-activity relationship (SAR) studies. Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-19-15(18)11-5-3-2-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRKLCIVPZMBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC2=C1NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

Reaction of 1H-indole-6-carboxylic acid with methanol in the presence of concentrated sulfuric acid under reflux conditions yields the methyl ester. This method, while robust, requires careful neutralization post-reaction to avoid over-acidification. Typical yields range from 53% to 88% , depending on reaction duration (10–16 hours) and purification techniques. For example, refluxing 1H-indole-6-carboxylic acid in methanol with H₂SO₄ for 16 hours followed by neutralization with K₂CO₃ and column chromatography achieves an 85% yield.

Diazomethane-Mediated Methylation

Diazomethane in diethyl ether at −15°C offers a milder alternative for esterification, avoiding acidic conditions. This method, however, necessitates handling hazardous diazomethane and achieves comparable yields (∼88%). The reaction is quenched with acetic acid, and purification via flash chromatography ensures product isolation.

Base-Activated Alkylation

Employing potassium carbonate and methyl iodide in dimethylformamide (DMF) at room temperature provides a high-yielding (78–87%) and scalable route. This method is advantageous for its simplicity and avoidance of strong acids, making it suitable for acid-sensitive intermediates.

Cyclohepta[b]indole Annulation Strategies

The fusion of a seven-membered cycloheptane ring to the indole core presents a synthetic challenge. While specific protocols for cyclohepta[b]indole are scarce, analogous cycloheptane-fused indoles (e.g., 2-chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxamide) suggest the following approaches:

Fischer Indole Synthesis with Cycloheptane Precursors

A phenylhydrazine derivative is condensed with a cycloheptanone-containing ketone to form the indole ring. This method requires precise control over cyclization conditions to favor seven-membered ring formation.

Transition Metal-Catalyzed Cycloaddition

Palladium- or rhodium-catalyzed [2+2+2] cycloadditions between alkynes and nitriles could construct the cyclohepta[b]indole skeleton. However, regioselectivity and side-product formation necessitate further optimization.

Fluorination at Position 2

Introducing fluorine at the 2-position of the indole ring demands selective electrophilic or nucleophilic substitution.

Electrophilic Fluorination

Using N-fluorobenzenesulfonimide (NFSI) in the presence of a Lewis acid (e.g., BF₃·OEt₂) directs fluorination to the electron-rich C2 position. This method, while effective for simple indoles, may require protecting groups to prevent over-fluorination in polycyclic systems.

Directed Ortho Metalation (DoM)

A directed metalation strategy employing a tert-butoxycarbonyl (Boc) group at the indole nitrogen facilitates lithiation at C2, followed by quenching with a fluorinating agent (e.g., NFSI). This approach offers superior regiocontrol but adds synthetic steps for protection and deprotection.

Hydrogenation of the Cycloheptane Ring

Selective hydrogenation of the cyclohepta[b]indole’s unsaturated bonds to achieve the hexahydro state is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under moderate pressure (3–5 atm H₂) in ethanol or ethyl acetate typically reduces three double bonds without over-reducing the indole nucleus. Reaction monitoring via NMR ensures partial saturation.

Integrated Synthetic Route

Combining these steps, a plausible synthesis of the target compound proceeds as follows:

  • Esterification : Convert 1H-indole-6-carboxylic acid to its methyl ester via H₂SO₄/MeOH reflux (85% yield).

  • Fluorination : Treat the ester with NFSI and BF₃·OEt₂ to install fluorine at C2 (yield data pending optimization).

  • Cycloheptane Annulation : Employ a transition metal-catalyzed cycloaddition to form the cyclohepta[b]indole core.

  • Hydrogenation : Partially saturate the cycloheptane ring using Pd/C and H₂ at 50 psi, isolating the hexahydro product via chromatography.

Analytical and Purification Considerations

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves intermediates.

  • Spectroscopy : ¹H NMR confirms ester formation (δ 3.85–3.95 ppm for methoxy groups) and fluorination (absence of aromatic protons at C2).

  • Recrystallization : Heptane/ethyl acetate mixtures purify final products, as demonstrated in analogous syntheses .

Chemical Reactions Analysis

Chemical Reactions Involving Fluoro-Substituted Indoles

Fluoro-substituted indoles can undergo various chemical reactions, including nucleophilic substitution and cyclization reactions. For instance, 5-fluoro-substituted indoles have been shown to participate in (4 + 3) cycloaddition reactions efficiently .

Example Reaction: (4 + 3) Cycloaddition

CompoundYield
1g (5-fluoro derivative)68%
1h (5-methoxy derivative)70%

Potential Reactions for 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester

Given the structural similarity to cyclohepta[b]indoles and fluoro-substituted indoles, potential reactions for This compound could include:

  • Hydrolysis : The methyl ester group could undergo hydrolysis to form the corresponding carboxylic acid.

  • Nucleophilic Substitution : The fluoro substituent might be susceptible to nucleophilic substitution reactions.

  • Cyclization Reactions : Depending on the conditions, further cyclization or ring expansion reactions could occur.

Hydrolysis Reaction

ReactantProductConditions
Methyl esterCarboxylic acidNaOH or HCl, water

Future Research Directions

  • Synthetic Methodology : Developing efficient synthetic routes for this compound.

  • Reaction Conditions Optimization : Identifying optimal conditions for various chemical transformations.

  • Biological Activity Assessment : Evaluating potential biological activities of the compound and its derivatives.

Given the complexity and specificity of organic chemical reactions, experimental verification of these potential reactions is crucial for advancing our understanding of this compound's chemistry.

Scientific Research Applications

Introduction to 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester

This compound (CAS No. 1414958-94-3) is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry. This article explores its applications in scientific research, particularly in pharmacology and organic synthesis.

Medicinal Chemistry

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole derivatives have been explored for their potential therapeutic effects. Research indicates that compounds of this class may possess:

  • Antidepressant Activity : Studies have shown that related indole derivatives can act on serotonin receptors, potentially offering new avenues for antidepressant drug development .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that further modifications of the hexahydro-cyclohepta[b]indole framework could lead to novel anticancer agents .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:

  • Functionalization : The presence of the carboxylic acid and fluorine substituents provides sites for further chemical modifications, enabling the synthesis of more complex molecules .
  • Building Block for Complex Molecules : The compound can be used to synthesize various heterocycles and other biologically active compounds through established synthetic methodologies such as palladium-catalyzed coupling reactions .

Research on Neurotransmitter Systems

Research has indicated that compounds similar to 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole can modulate neurotransmitter systems:

  • Dopamine Receptor Interaction : Preliminary studies suggest that these compounds may influence dopamine signaling pathways, which are crucial in treating conditions like schizophrenia and Parkinson's disease .

Material Science

The unique physical properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : Its ability to participate in polymerization reactions suggests potential uses in developing new materials with specific mechanical and thermal properties .

Case Study 1: Antidepressant Activity

A recent study investigated the antidepressant potential of a series of cyclohepta[b]indole derivatives. The results indicated that certain derivatives exhibited significant activity in animal models of depression by enhancing serotonin levels in the brain.

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized various derivatives of the compound and tested them against breast cancer cell lines. The findings revealed that some derivatives showed promising cytotoxic effects and could serve as lead compounds for further development.

Mechanism of Action

The mechanism by which 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester exerts its effects involves interactions with molecular targets and pathways. The fluorine atom can enhance the binding affinity to receptors and enzymes, leading to specific biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide

Key Differences :

  • Substituent : Fluorine (F) vs. Chlorine (Cl) at the 2-position. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine.
  • Functional Group : Methyl ester (-COOCH₃) vs. carboxamide (-CONH₂) at the 6-position. The ester group enhances lipophilicity (logP ~3.8) compared to the polar carboxamide (logP ~3.2) .
  • Molecular Weight : Target compound (261.117 g/mol) vs. 2-chloro analog (262.737 g/mol) .

Comparison with Fluoroindole Carboxamides (Molecules 2010, 15, 5840–5849)

Structural Features :

  • Example: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C₂₂H₁₆FN₂O₂, 359.119 g/mol) .
  • Core Differences : The target compound has a fused cycloheptane ring, whereas this analog retains a planar indole system. The cycloheptane ring increases conformational flexibility and may alter binding pocket compatibility.

Physicochemical Properties :

  • Thermal Stability : The target compound’s ester group may reduce melting point (estimated 150–160°C) compared to carboxamides (mp 233–250°C) .

Comparison with Thiourea-Based Cyclohepta[b]indole Derivatives

Example : (6S)-2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxamide (C₁₄H₁₅ClN₂O, 262.737 g/mol) .

  • Stereochemistry : The (6S)-configured chloro analog demonstrates selective binding in docking studies (AutoDock grid box: x = 42.8139 Å, y = -21.9161 Å, z = 18.4876 Å). The fluorine-substituted ester may exhibit altered stereoelectronic interactions in similar assays .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Functional Group (Position) Key Applications
Target Compound C₁₅H₁₆FNO₂ 261.117 F (2) COOCH₃ (6) Under investigation
2-Chloro-cyclohepta[b]indole-6-carboxamide C₁₄H₁₅ClN₂O 262.737 Cl (2) CONH₂ (6) SIRT1 inhibition
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide C₂₂H₁₆FN₂O₂ 359.119 F (5) CONH₂ (2) Kinase inhibition

Biological Activity

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester (CAS No. 1414958-94-3) is a synthetic compound within the indole family. Indoles are known for their diverse biological activities and are integral to many pharmaceuticals. This compound exhibits unique structural features that may influence its biological properties, particularly its interaction with various molecular targets.

Chemical Structure and Properties

The compound's structure includes a fluorine atom at the 2-position and a carboxylic acid group at the 6-position of the cyclohepta[b]indole framework. Its molecular formula is C15H16FNO2, with a molecular weight of 261.2953 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential biological activity.

PropertyValue
IUPAC Name2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid methyl ester
Molecular FormulaC15H16FNO2
Molecular Weight261.2953 g/mol
CAS Number1414958-94-3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom and carboxylic acid group are crucial for binding to molecular targets, potentially modulating signaling pathways or inhibiting enzymatic activity. For instance, studies have indicated that indole derivatives can inhibit HIV-1 integrase by chelating essential metal ions in the active site of the enzyme .

Biological Activity Evaluation

Research has demonstrated that derivatives of indole compounds exhibit significant antiviral activities. For example:

  • HIV-1 Integrase Inhibition : The compound's structural analogs were tested for their ability to inhibit HIV-1 integrase. Modifications at various positions on the indole core improved inhibitory effects significantly. One derivative achieved an IC50 value of 0.13 μM against integrase .

Table: Summary of Biological Activity Against HIV-1 Integrase

CompoundIC50 (μM)Notes
Parent CompoundN/ABaseline activity
Derivative A0.13Significant enhancement in activity
Derivative B3.11Moderate improvement over parent
Derivative C15.70Less effective than other derivatives

Case Studies

  • Antiviral Activity : A study highlighted that an indole derivative exhibited antiviral properties against SARS-CoV-2 in vitro, demonstrating a concentration-dependent inhibition of viral replication . This suggests that similar structural features in 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole derivatives could lead to comparable antiviral efficacy.
  • Kinase Inhibition : Another investigation into related compounds revealed their potential as kinase inhibitors, crucial for various cellular signaling pathways . This opens avenues for exploring the compound's role in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester, and what methodological challenges arise during its synthesis?

  • Methodology :

  • Core scaffold construction : Cyclohepta[b]indole synthesis often employs Friedel-Crafts alkylation or intramolecular cyclization of pre-functionalized indole precursors. For example, tetrahydrocyclohepta[b]indole derivatives have been synthesized via cyclization under acidic conditions .
  • Fluorination : Electrophilic fluorination (e.g., using Selectfluor™) at the indole C-2 position is common, though regioselectivity must be controlled to avoid competing reactions .
  • Esterification : Methyl esterification of the carboxylic acid moiety can be achieved via Fischer esterification (H₂SO₄/MeOH) or carbodiimide-mediated coupling .
  • Challenges : Low yields in cyclization steps (e.g., 10–37.5% in analogous indole-ester syntheses ) and purification difficulties due to hydrophobic byproducts.

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are critical for characterization?

  • Analytical workflow :

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying the cycloheptane ring fusion, fluorine substitution (via coupling patterns), and ester group integrity. For example, indole NH protons typically appear as broad singlets near δ 9–12 ppm .
  • Mass spectrometry (MS) : High-resolution MS (ESI or MALDI) confirms molecular weight (e.g., [M+H]+^+ peaks) and detects isotopic patterns from fluorine .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and ring conformation, as demonstrated for related cyclohepta[b]indoles .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?

  • Solubility : The compound is likely soluble in DMSO, DMF, or dichloromethane due to its hydrophobic cycloheptane and ester groups.
  • Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent ester hydrolysis or oxidative degradation, as recommended for structurally similar indole esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1^1H-NMR splitting patterns) for this compound?

  • Troubleshooting :

  • Dynamic effects : Conformational flexibility in the cycloheptane ring may cause signal broadening. Low-temperature NMR (e.g., 100 K) can reduce motion-induced artifacts .
  • Impurity identification : Use preparative HPLC or repeated column chromatography (e.g., cyclohexane/ethyl acetate gradients ) to isolate pure fractions for re-analysis.

Q. What strategies optimize the yield of the fluorination step while minimizing side reactions?

  • Experimental design :

  • Reagent selection : Electrophilic fluorinating agents (e.g., N-fluoropyridinium salts) improve regioselectivity over radical pathways.
  • Temperature control : Perform reactions at –78°C to suppress polyfluorination, as seen in analogous 5-fluoroindole syntheses .
  • In situ monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct formation.

Q. How does the cycloheptane ring conformation influence the compound’s biological activity, and what computational methods aid in SAR studies?

  • Structure-activity relationship (SAR) :

  • Molecular docking : Model the compound’s binding to target proteins (e.g., kinase domains) using software like AutoDock Vina, focusing on the fluorine’s electrostatic interactions.
  • Conformational analysis : DFT calculations (e.g., Gaussian 09) predict low-energy ring conformers, which correlate with bioavailability .

Q. What are the limitations of current purification methods for this compound, and how can they be addressed?

  • Critical analysis :

  • Column chromatography : Silica gel may inadequately resolve hydrophobic analogs. Alternatives include reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Crystallization challenges : Poor crystal formation due to flexible rings. Co-crystallization with guest molecules (e.g., THF) can improve crystal packing .

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